Baricitinib fosfato

Descripción general

Descripción

El fosfato de baricitinib es un compuesto farmacéutico utilizado principalmente en el tratamiento de la artritis reumatoide y otras enfermedades autoinmunitarias. Funciona como un inhibidor de las enzimas Janus cinasa, que juegan un papel crucial en las vías de señalización que regulan las respuestas inmunitarias y la inflamación .

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis

Baricitinib has been extensively studied for its efficacy in treating moderate to severe rheumatoid arthritis (RA). It received approval from the European Medicines Agency in 2017 and the Food and Drug Administration in 2018. Clinical trials have demonstrated significant improvements in disease activity scores among RA patients who were previously unresponsive to other treatments.

Key Findings:

- A systematic review indicated that 8.7% to 60% of patients achieved Clinical Disease Activity Index (CDAI) remission at week 12 .

- The most common dosing regimen is 4 mg daily, with high persistence rates compared to other biologic therapies .

| Study Type | Sample Size | Remission Rate (%) | Duration |

|---|---|---|---|

| Phase III Trials | 1,000+ | 45% at week 12 | 12 weeks |

| Real-World Evidence | 11,472 records | 20.2% - 81.6% at week 24 | Varies |

Atopic Dermatitis

Recent studies have explored the off-label use of baricitinib for moderate to severe atopic dermatitis. The drug has shown promise in reducing symptoms by inhibiting Th2 cell activation, which is central to allergic responses.

Clinical Evidence:

- Patients reported significant improvement in skin lesions and overall quality of life with minimal side effects .

- A study indicated that baricitinib effectively reduced eczema area and severity index scores in patients unresponsive to traditional therapies.

COVID-19 Treatment

Baricitinib has been investigated as a treatment option for COVID-19, particularly for patients with severe pneumonia. A small pilot study showed that it could facilitate clinical recovery and reduce inflammatory markers.

Case Study Insights:

- In a cohort of four patients with bilateral COVID-19 pneumonia, treatment led to improvements in clinical symptoms and reductions in IL-6 levels .

- All patients demonstrated a decrease in SARS-CoV-2 viral load following treatment initiation.

Pharmacokinetics and Safety Profile

Baricitinib exhibits favorable pharmacokinetics, with peak plasma concentrations reached within hours after oral administration. The safety profile is generally acceptable; however, some studies have noted an increased risk of thrombosis associated with higher doses .

| Parameter | Value |

|---|---|

| Half-Life | ~12 hours |

| Bioavailability | ~80% |

| Common Side Effects | Elevated liver enzymes, thrombosis risk |

Mecanismo De Acción

El fosfato de baricitinib ejerce sus efectos inhibiendo las enzimas Janus cinasa, específicamente la Janus cinasa 1 y la Janus cinasa 2. Estas enzimas participan en la fosforilación y activación de los transductores de señal y activadores de la transcripción, que regulan la expresión genética relacionada con las respuestas inmunitarias y la inflamación. Al inhibir estas enzimas, el fosfato de baricitinib reduce la producción de citoquinas proinflamatorias y modula la actividad de las células inmunitarias .

Análisis Bioquímico

Biochemical Properties

Baricitinib phosphate interacts with various biomolecules, primarily enzymes like JAK1 and JAK2 . These enzymes play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis . By inhibiting the actions of JAK1 and JAK2, baricitinib phosphate attenuates JAK-mediated inflammation and immune responses .

Cellular Effects

Baricitinib phosphate has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces key cytokines that are upregulated in patients with SLE .

Molecular Mechanism

The molecular mechanism of action of baricitinib phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting JAK1 and JAK2, baricitinib phosphate blocks cytokine signaling, which is a crucial part of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of baricitinib phosphate change over time. It has shown to have a strong effect on cytokine dysregulation in SLE patients at baseline, with significant reductions observed at week 12 .

Dosage Effects in Animal Models

The effects of baricitinib phosphate vary with different dosages in animal models . It has been shown to effectively attenuate autoimmune features including renal inflammation in lupus-prone mice .

Metabolic Pathways

Baricitinib phosphate is involved in several metabolic pathways. It interacts with enzymes and cofactors in the JAK-STAT signaling pathway . This interaction can lead to effects on metabolic flux or metabolite levels.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del fosfato de baricitinib implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción típicamente implican el uso de solventes como metanol y solución tampón de fosfato, con un control preciso de la temperatura y el pH para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial del fosfato de baricitinib implica síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. La cromatografía líquida de alto rendimiento se utiliza a menudo para monitorear la pureza del producto final e identificar cualquier impureza que pueda surgir durante la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El fosfato de baricitinib experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de los anillos de pirazol y pirrolopirimidina.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones se controlan cuidadosamente para lograr los productos deseados .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados del fosfato de baricitinib, que pueden tener diferentes propiedades farmacológicas. Estos derivados a menudo se estudian para comprender sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos Similares

Tofacitinib: Otro inhibidor de la Janus cinasa utilizado en el tratamiento de la artritis reumatoide.

Ruxolitinib: Un inhibidor de la Janus cinasa utilizado principalmente para la mielofibrosis y la policitemia vera.

Upadacitinib: Un inhibidor selectivo de la Janus cinasa utilizado para la artritis reumatoide y otras enfermedades autoinmunitarias

Singularidad

El fosfato de baricitinib es único en su alta selectividad para la Janus cinasa 1 y la Janus cinasa 2, lo que permite la inhibición dirigida de estas enzimas con menos efectos fuera del objetivo. Esta selectividad contribuye a su eficacia y perfil de seguridad en el tratamiento de enfermedades autoinmunitarias .

Actividad Biológica

Baricitinib phosphate is a selective Janus kinase (JAK) inhibitor primarily indicated for the treatment of moderately to severely active rheumatoid arthritis (RA) and has also been explored for its efficacy in treating severe COVID-19. This article delves into the biological activity of baricitinib phosphate, examining its pharmacodynamics, mechanisms of action, and clinical implications supported by diverse research findings.

Baricitinib functions as a reversible ATP-competitive inhibitor of JAK1 and JAK2, which are critical mediators in the JAK/STAT signaling pathway. This pathway plays a significant role in the regulation of immune responses and inflammation. By inhibiting these kinases, baricitinib disrupts the signaling of various pro-inflammatory cytokines, including IL-6 and IL-23, which are implicated in autoimmune diseases such as RA.

Key Mechanisms:

- Inhibition of Cytokine Signaling : Baricitinib reduces the activation of STAT proteins, which are essential for the transcription of genes involved in inflammatory responses .

- Impact on Immune Cell Function : Studies have shown that baricitinib can decrease the proliferation of T helper (Th) cells and reduce the expression of pro-inflammatory cytokines .

Pharmacokinetics

Baricitinib is rapidly absorbed after oral administration, achieving peak plasma concentrations within approximately 60 minutes. Its pharmacokinetic profile includes:

- Absolute Bioavailability : 79%

- Volume of Distribution : 1.1 L/kg, indicating moderate tissue distribution.

- Plasma Protein Binding : Approximately 50%, independent of concentration.

- Renal Clearance : Primarily eliminated through renal pathways with minimal hepatic metabolism (6% by CYP3A4) .

Efficacy in Rheumatoid Arthritis

Recent observational studies have documented the effectiveness of baricitinib as monotherapy in RA patients. In a cohort analysis involving 932 patients:

- Remission Rates : 40.7% to 93.8% achieved remission or low disease activity after 6-12 months.

- Combination Therapy vs. Monotherapy : Outcomes were generally favorable across various patient registries, with differences noted in treatment continuation rates .

Case Study: Treatment of COVID-19

Baricitinib has been investigated for its potential to mitigate severe COVID-19 symptoms by reducing inflammation and preventing cytokine storms. Research indicates that it may reduce viral entry into target cells and improve clinical outcomes for patients with severe manifestations of the disease .

Binding Interactions and Structural Changes

Recent studies have explored the binding dynamics between baricitinib and human α1-acid glycoprotein (HAG). The findings highlight:

- Binding Affinity : Moderate affinity (binding constant around ) with significant contributions from hydrogen bonding and hydrophobic interactions.

- Fluorescence Quenching Studies : Baricitinib alters the fluorescence properties of HAG, indicating changes in its conformation upon binding .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to baricitinib phosphate:

| Activity Area | Findings |

|---|---|

| Mechanism | Inhibits JAK1/JAK2, disrupting inflammatory cytokine signaling |

| Pharmacokinetics | Rapid absorption (60 min), bioavailability 79%, moderate tissue distribution |

| Rheumatoid Arthritis Efficacy | High remission rates (40.7% - 93.8%) in monotherapy after 6-12 months |

| COVID-19 Treatment Potential | Reduces inflammation and viral entry; improves clinical outcomes |

| Binding Dynamics | Moderate affinity for HAG; alters protein conformation |

Propiedades

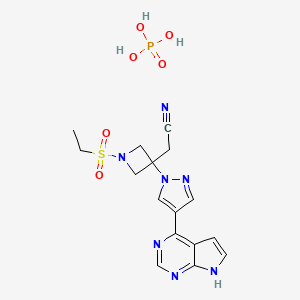

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPOWTFFUBBKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657980 | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-84-1 | |

| Record name | Baricitinib phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARICITINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.